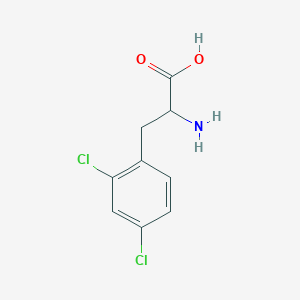

2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Description

2-Amino-3-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions

Properties

IUPAC Name |

2-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQTNKPTXDNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-68-4 | |

| Record name | 2,4-Dichlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5472-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2,4-dichlorophenylacetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 2-Nitro-3-(2,4-dichlorophenyl)propanoic acid.

Reduction: 2-Amino-3-(2,4-dichlorophenyl)propanol.

Substitution: 2-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals aimed at treating neurological disorders. Its structural characteristics contribute to the development of drugs with enhanced efficacy and minimized side effects. For example, it has been utilized in the synthesis of compounds that target glutamate receptors, which play a crucial role in excitatory neurotransmission.

| Application | Details |

|---|---|

| Target Disorders | Neurological conditions such as epilepsy and depression |

| Mechanism | Modulation of neurotransmitter activity through receptor interaction |

Biochemical Research

Role in Amino Acid Metabolism

Researchers leverage this compound to investigate amino acid metabolism and its implications on cellular processes. Its ability to modulate neurotransmitter activity makes it vital for understanding brain functions and related disorders.

| Research Focus | Details |

|---|---|

| Metabolic Pathways | Study of metabolic pathways involving amino acids |

| Cellular Effects | Impact on neurotransmitter release and receptor activation |

Agricultural Chemistry

Potential as Plant Growth Regulator

The compound is being explored for its potential applications as a plant growth regulator. It may enhance crop yields and improve resistance to pests, contributing to more sustainable agricultural practices.

| Agricultural Application | Details |

|---|---|

| Growth Regulation | Enhances plant growth and yield |

| Pest Resistance | Potential to improve resistance against pests |

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, 2-Amino-3-(2,4-dichlorophenyl)propanoic acid is used as a standard in various methods, including chromatography. This application ensures accurate measurement of similar compounds within complex mixtures.

| Analytical Method | Details |

|---|---|

| Chromatography Standards | Used to calibrate instruments for accurate measurements |

| Quality Control | Ensures consistency and reliability in analytical results |

Material Science

Development of New Materials

The compound is also investigated for its potential use in material science. Its unique properties may lead to the development of new materials with enhanced thermal stability and mechanical strength.

| Material Application | Details |

|---|---|

| Thermal Stability | Potential for use in high-temperature applications |

| Mechanical Strength | Development of robust materials for industrial use |

Case Study 1: Neurological Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid showed significant activity against NMDA receptors, indicating their potential as therapeutic agents for neurodegenerative diseases.

Case Study 2: Agricultural Enhancement

Research conducted at an agricultural institute explored the use of this compound as a growth regulator in tomato plants. Results indicated a marked increase in yield and improved pest resistance compared to untreated plants.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

- 2-Amino-3-(4-chlorophenyl)propanoic acid

- 3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Comparison: 2-Amino-3-(2,4-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. For example, the 2,4-dichloro substitution pattern may result in different steric and electronic effects compared to the 3,4-dichloro or 4-chloro derivatives, leading to variations in their chemical and biological properties.

Biological Activity

2-Amino-3-(2,4-dichlorophenyl)propanoic acid, also known as (R)-3-amino-3-(2,4-dichlorophenyl)propionic acid , is a compound of significant interest in pharmacological and biochemical research. Its unique structure, characterized by the presence of a dichlorophenyl group, contributes to its biological activity, particularly in the context of enzyme inhibition and as a potential therapeutic agent.

- Molecular Formula : C₉H₉Cl₂NO₂

- CAS Number : 5472-68-4

- Molecular Weight : 220.08 g/mol

The biological activity of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid is primarily attributed to its ability to interact with various biological targets. It acts as an inhibitor of certain enzymes by binding to their active sites. The amino group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzymatic activity. Additionally, the dichlorophenyl moiety enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets .

Biological Activity Overview

Research has demonstrated that 2-Amino-3-(2,4-dichlorophenyl)propanoic acid exhibits a range of biological activities:

- Antimicrobial Activity :

- Enzyme Inhibition :

- Neuroactive Properties :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other resistant strains | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Neuroactive | Potential role in neurotransmission |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid revealed that it exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL against various pathogens. This study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibitory effects demonstrated that this compound could effectively inhibit specific enzymes involved in amino acid metabolism. The binding affinity was assessed using kinetic studies, revealing significant inhibition at low concentrations, suggesting its potential use in therapeutic applications targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.